3-Bromo-5-(difluoromethyl)pyridin-2-amine

Catalog No.
S2861351
CAS No.
1803571-23-4
M.F
C6H5BrF2N2
M. Wt
223.021
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-(difluoromethyl)pyridin-2-amine

CAS Number

1803571-23-4

Product Name

3-Bromo-5-(difluoromethyl)pyridin-2-amine

IUPAC Name

3-bromo-5-(difluoromethyl)pyridin-2-amine

Molecular Formula

C6H5BrF2N2

Molecular Weight

223.021

InChI

InChI=1S/C6H5BrF2N2/c7-4-1-3(5(8)9)2-11-6(4)10/h1-2,5H,(H2,10,11)

InChI Key

WWWXERZMWVASBE-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Br)N)C(F)F

Solubility

not available

3-Bromo-5-(difluoromethyl)pyridin-2-amine is a chemical compound characterized by the molecular formula C6H5BrF2N2\text{C}_6\text{H}_5\text{BrF}_2\text{N}_2 and a molecular weight of 223.02 g/mol. It features a pyridine ring with a bromine atom at the 3-position and a difluoromethyl group at the 5-position, along with an amino group at the 2-position. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research fields, particularly in organic synthesis and medicinal chemistry .

  • Substitution Reactions: The bromine atom can be replaced by other functional groups using nucleophiles such as organometallic compounds.
  • Oxidation Reactions: The amine group can be oxidized to form nitro or nitroso derivatives.
  • Reduction Reactions: The compound can be reduced to yield corresponding amines or other reduced derivatives .

Common reagents for these reactions include:

  • Substitution: Organometallic reagents like Grignard reagents.
  • Oxidation: Oxidizing agents such as potassium permanganate.
  • Reduction: Reducing agents like lithium aluminum hydride .

3-Bromo-5-(difluoromethyl)pyridin-2-amine exhibits significant biological activity, particularly in the context of drug discovery. It has been studied for its potential effects on enzyme inhibition and protein-ligand interactions. The presence of the difluoromethyl group enhances its lipophilicity, which is crucial for bioavailability and metabolic stability in pharmacological applications . Additionally, its unique functional groups may facilitate interactions with biological targets through hydrogen bonding .

The synthesis of 3-Bromo-5-(difluoromethyl)pyridin-2-amine typically involves bromination of 5-(difluoromethyl)pyridin-2-amine using N-bromosuccinimide (NBS) as a brominating agent. The reaction is often performed in solvents like dichloromethane at room temperature. Purification methods include recrystallization or column chromatography .

In industrial settings, large-scale production may utilize automated reactors and continuous flow systems to enhance yield and purity while minimizing hazardous by-products .

This compound has diverse applications across various fields:

  • Chemistry: Serves as a building block in synthesizing complex organic molecules and pharmaceuticals.
  • Biology: Used in studies involving enzyme inhibition and protein-ligand interactions.
  • Medicine: Investigated for potential therapeutic applications in drug discovery.
  • Industry: Employed in producing agrochemicals and specialty chemicals .

Research into the interactions of 3-Bromo-5-(difluoromethyl)pyridin-2-amine focuses on its role as a ligand in coordination chemistry. It has been shown to form complexes with various metal ions, enhancing its utility in catalysis and sensing applications. Understanding these interaction mechanisms is crucial for exploring its reactivity and potential applications in organic synthesis and materials science .

3-Bromo-5-(difluoromethyl)pyridin-2-amine can be compared with several similar compounds:

Compound NameCAS NumberSimilarity Index
2-Bromo-5-(difluoromethyl)pyridine1803571-23-40.81
3-Bromo-5-(trifluoromethyl)pyridin-2-amine79456-30-70.80
5-Bromo-2-methylpyridin-3-amine17282-00-70.75
3-Bromo-5-(1,1-difluoroethyl)pyridine1108724-32-80.74

Uniqueness

3-Bromo-5-(difluoromethyl)pyridin-2-amine is unique due to the combination of both bromine and difluoromethyl groups on the pyridine ring, which enhances its chemical reactivity compared to non-fluorinated analogs. This combination allows for diverse chemical modifications and applications across different research domains .

XLogP3

1.8

Dates

Last modified: 08-17-2023

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